An In-depth Technical Guide to the Chemical Properties of 1-(3-Methyloxetan-3-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(3-Methyloxetan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methyloxetan-3-yl)ethanone, a unique heterocyclic ketone, is a molecule of growing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered oxetane ring coupled with a reactive ketone functional group, presents a compelling scaffold for the development of novel therapeutic agents. The oxetane moiety is increasingly recognized for its ability to modulate key physicochemical properties in drug candidates, such as solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties of 1-(3-Methyloxetan-3-yl)ethanone, including its synthesis, reactivity, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of 1-(3-Methyloxetan-3-yl)ethanone is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate scientific caution.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [1] |
| Molecular Weight | 114.14 g/mol | [1] |
| CAS Number | 1363381-04-7 | [2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 153.3 ± 33.0 °C (Predicted) | N/A |
| Density | 1.021 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Data not available | |
| Melting Point | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the oxetane ring, and the methylene protons of the oxetane ring. The chemical shifts and coupling patterns of the diastereotopic methylene protons on the oxetane ring would be of particular diagnostic value.
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¹³C NMR: The carbon NMR spectrum should reveal characteristic peaks for the carbonyl carbon of the ketone, the quaternary carbon of the oxetane ring bearing the methyl and acetyl groups, the methyl carbons, and the methylene carbons of the oxetane ring.
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1715-1730 cm⁻¹. Additionally, C-O-C stretching vibrations from the oxetane ring would be expected in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the acetyl group and opening of the oxetane ring.
Synthesis and Reactivity
Synthesis
Currently, a detailed, publicly available experimental protocol for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone is scarce. However, plausible synthetic routes can be conceptualized based on established organic chemistry principles.
One potential synthetic workflow could involve the acylation of a suitable 3-methyl-3-substituted oxetane precursor. This could be achieved through various methods, such as the reaction of an organometallic reagent derived from 3-methyl-3-vinyloxetane with an acetylating agent, or the oxidation of a corresponding secondary alcohol.
Caption: Conceptual workflow for the synthesis of 1-(3-Methyloxetan-3-yl)ethanone.
Reactivity
The chemical reactivity of 1-(3-Methyloxetan-3-yl)ethanone is dictated by its two primary functional groups: the ketone and the oxetane ring.
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Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, reductive amination to form amines, and the formation of imines and enamines. These reactions provide avenues for further functionalization and derivatization.
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Oxetane Ring Reactivity: The strained four-membered oxetane ring can undergo ring-opening reactions under both acidic and basic conditions, as well as through nucleophilic attack. The regioselectivity of the ring-opening would be influenced by the nature of the attacking nucleophile and the reaction conditions. This reactivity can be exploited to introduce diverse substituents and construct more complex molecular architectures.
Role in Drug Discovery and Development
While specific biological activity data for 1-(3-Methyloxetan-3-yl)ethanone is not yet reported, the incorporation of the oxetane motif into drug candidates is a well-established strategy to enhance their pharmacological profiles.
Improving Physicochemical Properties: The polar nature of the oxetane ring can improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. Furthermore, the replacement of more metabolically labile groups, such as gem-dimethyl or carbonyl groups, with an oxetane can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
Vectorial Exit and Target Engagement: The three-dimensional and polar nature of the oxetane ring can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target. The oxygen atom can act as a hydrogen bond acceptor, contributing to favorable interactions within a protein binding pocket.
Potential Signaling Pathway Involvement: Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that derivatives of 1-(3-Methyloxetan-3-yl)ethanone could be explored as modulators of various signaling pathways. The ketone functionality provides a handle for the introduction of pharmacophores known to interact with the ATP-binding site of kinases. The oxetane moiety could then be utilized to fine-tune the selectivity and pharmacokinetic properties of the resulting inhibitor.
Caption: Logical relationships in the application of 1-(3-Methyloxetan-3-yl)ethanone in drug discovery.
Experimental Protocols
Due to the limited availability of published experimental procedures for 1-(3-Methyloxetan-3-yl)ethanone, this section provides a generalized protocol for a key transformation that could be applied in its derivatization for drug discovery purposes: reductive amination of the ketone.
General Protocol for Reductive Amination:
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Dissolution: Dissolve 1-(3-Methyloxetan-3-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
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Imine/Enamine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Reduction: Add a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), portion-wise to the reaction mixture.
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Reaction Completion: Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.
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Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired amine derivative.
Conclusion
1-(3-Methyloxetan-3-yl)ethanone represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique combination of a reactive ketone and a property-modulating oxetane ring makes it an attractive scaffold for medicinal chemists. While detailed experimental and biological data for this specific compound are still emerging, this guide provides a foundational understanding of its chemical properties, potential synthetic routes, and its promising role in the future of drug discovery. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is highly encouraged to unlock their full potential.
